molecular formula C18H15ClFN3O2 B2566138 2-((1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797549-78-0

2-((1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2566138
CAS No.: 1797549-78-0
M. Wt: 359.79
InChI Key: IXSVBFQZAFSPMH-UHFFFAOYSA-N
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Description

2-((1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes such as acetylcholinesterase

Mode of Action

Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase , which could suggest a potential inhibitory action of this compound on its targets

Biochemical Pathways

Similar compounds have been shown to modulate the wnt pathway , suggesting that this compound may also interact with this pathway

Pharmacokinetics

Similar compounds have been shown to have oral bioavailability , suggesting that this compound may also be orally bioavailable

Result of Action

Similar compounds have been shown to have glucose-lowering effects , suggesting that this compound may also have similar effects

Properties

IUPAC Name

2-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c19-16-10-13(20)3-4-15(16)18(24)23-8-5-14(6-9-23)25-17-12(11-21)2-1-7-22-17/h1-4,7,10,14H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSVBFQZAFSPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.